(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Histamine H3 Receptor Stereochemistry-Activity Relationship CNS Drug Discovery

(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine (CAS 1408002-82-3) is an enantiomerically pure, Boc-protected chiral pyrrolidine building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol. The compound features a quaternary chiral centre at the 2-position bearing both a methyl and an aminomethyl substituent, with the pyrrolidine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1408002-82-3
Cat. No. B1407244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine
CAS1408002-82-3
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1(CCCN1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m1/s1
InChIKeyJJWXOBCPVLKGMO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine (CAS 1408002-82-3): Procurement-Grade Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine (CAS 1408002-82-3) is an enantiomerically pure, Boc-protected chiral pyrrolidine building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol [1]. The compound features a quaternary chiral centre at the 2-position bearing both a methyl and an aminomethyl substituent, with the pyrrolidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. This unique combination of a fully substituted α-carbon and orthogonal amine protection distinguishes it from simpler 2-substituted pyrrolidines and underpins its utility in the synthesis of bioactive molecules, including histamine H3 receptor antagonists and other central nervous system drug candidates .

Why Generic Substitution Fails for (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine: Chirality, Quaternary Architecture, and Orthogonal Protection


Generic substitution among superficially similar N-Boc-aminomethylpyrrolidines is not scientifically valid because the (2R)-2-methyl-2-aminomethyl architecture creates a quaternary stereogenic centre that is absent in the des-methyl analogs such as (R)-2-N-Boc-aminomethylpyrrolidine (CAS 719999-54-9). The 2-methyl group introduces steric constraint that alters both the conformational landscape of the pyrrolidine ring and the trajectory of the aminomethyl side chain, directly affecting molecular recognition in biological targets [1]. Furthermore, the stereochemical configuration at C2 is pharmacologically decisive: in histamine H3 receptor antagonist series, (R)-2-methylpyrrolidine-containing compounds consistently surpass the potency of their (S)-enantiomeric counterparts [2]. The orthogonal Boc protection on the ring nitrogen, as opposed to the free NH of deprotected analogs, enables selective sequential deprotection strategies that are essential for multi-step synthetic routes to complex drug candidates [3].

Quantitative Comparative Evidence for Prioritising (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine Over Closest Analogs


Chiral Configuration Dictates Pharmacological Potency: (R) vs (S)-2-Methylpyrrolidine in H3 Receptor Antagonists

In a systematic in vitro SAR study across multiple pyrrolidine-containing chemical series, histamine H3 receptor antagonists built upon the (R)-2-methylpyrrolidine scaffold exhibited greater potency than those derived from the (S)-2-methylpyrrolidine scaffold. The (R) configuration at the 2-position, which corresponds to the stereochemistry of the target compound, consistently produced antagonists with superior binding affinity, leading the authors to conclude that '(R)-2-methylpyrrolidine analogs exceeded the potency of the (S)-2-methylpyrrolidine analogs' [1]. This stereochemical preference is further validated by the clinical candidate ABT-239, which incorporates the (2R)-2-methylpyrrolidinyl moiety and achieves pKi values of 9.5 at human H3 receptors and 8.9 at rat H3 receptors [2].

Histamine H3 Receptor Stereochemistry-Activity Relationship CNS Drug Discovery

Quaternary 2-Methyl Architecture Provides Conformational Restriction Absent in Des-Methyl Analog (R)-2-N-Boc-aminomethylpyrrolidine

The target compound (C₁₁H₂₂N₂O₂, MW 214.31) possesses a quaternary C2 centre bearing both methyl and aminomethyl substituents, whereas the closely related (R)-2-N-Boc-aminomethylpyrrolidine (CAS 719999-54-9, C₁₀H₂₀N₂O₂, MW 200.28) contains only an aminomethyl group at a secondary C2 carbon [1]. The additional methyl group transforms C2 from a secondary to a fully substituted quaternary carbon, fundamentally altering the conformational energy landscape of the pyrrolidine ring and restricting bond rotation of the aminomethyl side chain. This conformational restriction is a critical design element in medicinal chemistry for reducing entropic penalties upon target binding and for pre-organising pharmacophoric elements [2].

Conformational Analysis Scaffold Design Structure-Based Drug Design

Procurement Cost Efficiency: (2R)-Enantiomer Offers Lower Unit Cost Than (2S)-Enantiomer at Equivalent Purity

Direct price comparison from a common vendor (Beyotime) under identical specifications (95% purity) reveals that the (2R)-enantiomer is priced at ¥6,782.00 per 100 mg, whereas the (2S)-enantiomer (CAS 1408002-84-5) is priced at ¥6,968.00 per 100 mg . This represents a cost saving of ¥186.00 per 100 mg (2.7% lower) for the (R)-configured building block. For a project consuming 1 g (10 × 100 mg aliquots), the cumulative savings amount to ¥1,860. At the 250 mg scale, the (2R) enantiomer is priced at ¥10,173.00 versus ¥10,457.00 for the (2S), yielding a ¥284.00 saving (2.7% lower) .

Procurement Economics Cost-Benefit Analysis Enantiopure Building Blocks

Orthogonal Boc Protection Enables Sequential Deprotection: Critical for Multi-Step Synthesis vs Free Amine or Cbz Analogs

The target compound features a Boc-protected pyrrolidine nitrogen, which is cleavable under acidic conditions (e.g., TFA or HCl), while the aminomethyl side chain remains as the free base or can be further derivatised. This orthogonality is absent in analogs protected with a Cbz (benzyloxycarbonyl) group, which requires hydrogenolysis and is incompatible with substrates containing reducible functionalities. Compared to the fully deprotected (R)-2-methyl-2-(aminomethyl)pyrrolidine, which would require re-protection of the ring nitrogen before use in most coupling reactions, the Boc-protected form saves at least one synthetic step—typically adding 4–8 hours of bench time and reducing overall yield by an estimated 10–15% based on standard Boc protection/deprotection cycle efficiencies [1]. The Boc group is also compatible with Fmoc-based solid-phase peptide synthesis strategies, enabling its use in automated synthesizers without cross-reactivity [2].

Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis Multi-Step Organic Synthesis

Validated Drug Candidate Precedent: (2R)-2-Methylpyrrolidine Moiety in Clinical-Stage H3 Antagonist ABT-239

The (2R)-2-methylpyrrolidinyl fragment—the core scaffold of the target compound after Boc deprotection—is a critical pharmacophoric element in ABT-239, a clinical-stage histamine H3 receptor antagonist. ABT-239 demonstrates pKi values of 9.5 at human H3 receptors and 8.9 at rat H3 receptors, with over 1,000-fold selectivity against H1, H2, and H4 receptor subtypes [1]. The compound showed robust wake-promoting activity and cognitive enhancement in preclinical models [2]. While the target compound itself is the Boc-protected precursor, its direct relevance to a clinically validated pharmacophore provides procurement justification that simpler N-Boc-pyrrolidine building blocks lacking the 2-methyl-2-aminomethyl architecture cannot offer.

Preclinical Validation Clinical Candidate CNS Therapeutics

Validated Application Scenarios for (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine in Drug Discovery and Chemical Biology


Synthesis of Enantiomerically Pure Histamine H3 Receptor Antagonists for CNS Drug Discovery

The (R)-configured 2-methylpyrrolidine scaffold has been unequivocally established as the superior stereochemical configuration for histamine H3 receptor antagonist potency, with (R)-analogs exceeding (S)-counterparts across multiple chemical series [1]. Following Boc deprotection, the target compound provides the aminomethyl handle for further functionalisation, enabling the construction of H3 antagonists such as ABT-239 that achieve sub-nanomolar affinity (pKi 9.5 at human H3) and >1,000-fold selectivity [2]. Researchers developing cognition-enhancing or wake-promoting agents should procure this specific (R)-configured building block to ensure pharmacological relevance of their screening library.

Construction of Conformationally Constrained Peptidomimetics and Protease Inhibitors

The quaternary C2 centre with both methyl and aminomethyl substituents introduces conformational rigidity that is valuable for peptidomimetic design. Incorporating this scaffold into peptide backbones restricts the φ/ψ dihedral angles of the pyrrolidine ring, potentially reducing the entropic cost of binding to protease active sites. The orthogonal Boc protection permits selective deprotection under acidic conditions while preserving other protecting groups (e.g., Fmoc, Cbz) on the same molecule, enabling modular construction of complex peptidomimetic architectures [1].

Parallel Library Synthesis and Automated Solid-Phase Chemistry Workflows

For medicinal chemistry groups operating automated parallel synthesis platforms, the pre-installed Boc group eliminates the need for an initial N-protection step, directly saving 4–8 hours of bench time per synthetic sequence and improving overall yields by an estimated 10–15% compared to starting from the free amine [1]. The compound's compatibility with standard coupling reagents (HATU, EDCI/HOAt) and Fmoc-deprotection conditions makes it suitable for integration into existing automated solid-phase peptide synthesis workflows without protocol modification.

Cost-Optimised Procurement for Large-Scale Enantioselective Synthesis Programmes

At equivalent purity (95%), the (2R)-enantiomer is priced 2.7% lower than the (2S)-enantiomer from the same supplier (¥6,782 vs ¥6,968 per 100 mg; ¥10,173 vs ¥10,457 per 250 mg) [1][2]. For programmes consuming gram quantities, these savings compound. When combined with the demonstrated pharmacological superiority of the (R)-configuration for H3 receptor and related CNS targets, the procurement decision is both scientifically and economically unambiguous: the (2R)-enantiomer offers better target engagement potential at lower cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.